2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid is an organic compound that features a fluorine atom and a methyl group attached to a benzene ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the aromatic ring . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of a hydroxyacetic acid moiety.
3-Fluoro-4-methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group.
4-Fluorophenyl isocyanate: Features an isocyanate group instead of a hydroxyacetic acid moiety.
Uniqueness
2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid is unique due to the combination of its fluorine and hydroxyacetic acid functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
XSLUOVWFTRHSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)O)F |
Origin of Product |
United States |
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